molecular formula C14H12N4 B1675147 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole CAS No. 120568-11-8

5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

Cat. No. B1675147
M. Wt: 236.27 g/mol
InChI Key: VWOJMXKARYCRCC-UHFFFAOYSA-N
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Description

5-(4’-methylbiphenyl-2-yl)-1H-tetrazole is a compound that has been studied for its potential anticancer activities . It is a hybrid molecule designed by combining the structural features of biphenyl and tetrazole moieties .


Synthesis Analysis

The synthesis of 5-(4’-methylbiphenyl-2-yl)-1H-tetrazole involves the use of spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and HMBC . The compound was prepared using a reported technique .

Scientific Research Applications

Synthesis Methods

  • A hydrothermal synthesis method of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole has been developed, offering a clean and safe process with high yield and purity. This method involves the reaction of 4'-methylbiphenyl-2-carbonitrile with sodium azide under hydrothermal conditions, resulting in a product with 99% purity without further recrystallization (Wang, Cai, & Xiong, 2013).

Pharmacological Analysis

  • Tetrazole derivatives, including those based on the 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole structure, have been designed, synthesized, and subjected to various pharmacological screenings. These screenings include angiotensin converting enzyme inhibition, anti-proliferative, anti-inflammatory, and anti-fungal activity analyses. Some compounds in this class have demonstrated significant pharmacological properties (Kamble et al., 2017).

Structural and Energetic Properties

  • An extensive study on the structural and energetic properties of 5-(tetrazol-1-yl)-2H-tetrazole, a related compound, includes synthesis, vibrational spectroscopy, mass spectrometry, and X-ray diffraction analysis. The compound's potential as an energetic material in various applications was evaluated (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).

Process Intensification

  • Process intensification research using continuous micro reactors over batch reactors for the synthesis of 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole has been conducted. This approach provides continuous product output, effective micro mixing, and better yield in small residence times compared to traditional methods (Maralla et al., 2017).

Corrosion Inhibition

  • Theoretical studies have explored the use of 5-substituted 1H-tetrazoles as corrosion inhibitors on mild steel in acidic media. The Density Functional Theory (DFT) was used to calculate parameters such as energy gap and electronegativity, indicating the potential of these compounds as effective corrosion inhibitors (Elusta, 2019).

Synthesis of Novel Tetrazole Liquid Crystals

  • New tetrazole liquid crystals have been synthesized and characterized. These crystals, including 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates, show properties like nematic andsmectic mesophases, suggesting potential applications in materials science and display technology (Tariq et al., 2013).

Molecular Docking and Bioassay Studies

  • Molecular docking and bioassay studies have been conducted on tetrazole derivatives, including those structurally related to 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole. These studies aim to understand the interaction of these compounds within the active site of specific enzymes and evaluate their potential as cyclooxygenase-2 inhibitors (Al-Hourani et al., 2020).

Corrosion Inhibition in Chloride Solutions

  • Tetrazole derivatives have been studied as corrosion inhibitors for copper in chloride solutions. The efficiency of these inhibitors was found to increase with pH, indicating their potential application in protecting copper materials in corrosive environments (Zucchi, Trabanelli, & Fonsati, 1996).

properties

IUPAC Name

5-[2-(4-methylphenyl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOJMXKARYCRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152911
Record name L-158507
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Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

CAS RN

120568-11-8
Record name 5-(4′-Methyl-1,1′-biphenyl-2-yl)-1H-tetrazole
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Record name Losartan potassium impurity E [EP]
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Record name L-158507
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Record name 5-(4â??-Methyl[1,1â??-biphenyl]-2-yl)-2H-tetrazole
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Synthesis routes and methods I

Procedure details

To a solution of 2-cyano-4'-methylbiphenyl (390 g, 2.02 moles) in toluene (2.3 L) was added trimethyltin azide (525 g, 2.55 moles) at r.t. The mixture was refluxed for 24 h, cooled to r.t., filtered, washed with toluene and sucked dry in a funnel. The precipitate was resuspended in toluene (3.5 L) and THF (250 mL) was added. Anhydrous HCl was bubbled in at a moderate rate at r.t. to give a clear solution (45 min). Addition of HCl gas was continued for another 20 min. with stirring whereupon a white precipitate formed. The reaction mixture was stirred over night. The solid product was filtered, washed with toluene followed with ether and then dried under vacuum. This produced 250 g (53% yield of the tetrazole. m.p. 152°-154° C.; 1H-NMR (CDCl3): 2.40 (s, 3H), 7.19 (dd, 1H), 7.55 (m, 2H), 8.25 (dd, 1H).
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Synthesis routes and methods II

Procedure details

A mixture of 1.50 g of 2-(4-methylphenyl)benzonitrile, 19.5 g of tridodecyltin azide (tri-n-dodecyltin azide) and 7 ml of toluene was stirred for 37.5 hours at 120° C. The reaction mixture was, after cooling, concentrated, and there were added 18 ml of ethanol, 1 ml of methylene chloride and 2.4 g of sodium nitrite dissolved in 9 ml of water, whose pH was adjusted at 3.4 with conc. hydrochloric acid. To the mixture were added 2 ml of ethyl acetate and 100 ml of hexane. Insolubles were filtered off. The filtrate was shaken, then left standing to form two layers. The organic layer was subjected to extraction with 1N NaOH. The alkaline layer was adjusted at pH 3 with conc. hydrochloric acid, and then subjected to extraction with ethyl acetate. The extract was concentrated, and there were added ethyl acetate and hexane to cause crystallization. The crystals were collected by filtration, washed with hexane and dried to afford 1.51 g (yield 82.3%) of 5-[2-(4'-methylbiphenyl)]tetrazole. Spectrum data were in good agreement with those in Example 4.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
tridodecyltin azide
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
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Citations

For This Compound
26
Citations
WX Wang, HL Cai, RG Xiong - Chinese Chemical Letters, 2013 - Elsevier
A clean and safe synthesis method of 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole was found: under hydrothermal conditions, 1.2 equiv. of 4′-methylbiphenyl-2-carbonitrile react with 1 …
Number of citations: 22 www.sciencedirect.com
S Kantevari, CK Snehalatha Nair… - Journal of …, 2006 - Wiley Online Library
A practical synthesis of 5â•’(4╲╒methylbiphenylâ•’2â•’yl)â•’1Hâ•’tetraz Page 1 Sep-Oct 2006 A Practical Synthesis of 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole 1353 Srinivas Kantevari …
Number of citations: 20 onlinelibrary.wiley.com
FAK Khan, KS Jadhav, RH Patil, DB Shinde… - Biomedicine & …, 2016 - Elsevier
Herein, we report the synthesis and screening of biphenyl tetrazole-thiazolidinediones 14(aj) as bacterial Peptide deformylase (PDF) enzyme inhibitors. The compounds 14b (IC 50 …
Number of citations: 16 www.sciencedirect.com
FAK Khan, RH Patil, M Patil, R Arote… - Archiv der …, 2016 - Wiley Online Library
The synthesis and screening of tetrazole‐substituted biaryl acid analogs 7a–l as bacterial peptide deformylase (PDF) enzyme inhibitors is reported. The compounds 7e (IC 50 value = …
Number of citations: 4 onlinelibrary.wiley.com
C Zhang, Z Shen, L Tian, L Chen - Journal of Labelled …, 2012 - Wiley Online Library
This paper describes the synthesis of deuterium‐labeled olmesartan and candesartan. The two desired compounds both used [ 2 H 4 ] 2‐cyano‐4′‐methyl‐biphenyl as deuterium‐…
N Nowrouzi, S Farahi… - Letters in Organic …, 2016 - ingentaconnect.com
Background: Tetrazoles are imperative nitrogen rich heterocyclic compounds with a wide range of applications in the field of organic synthesis, coordination chemistry, material sciences…
Number of citations: 5 www.ingentaconnect.com
R Joshi, R Joshi, C Mo, MA Faqeerzada, HZ Amanah… - Applied Sciences, 2020 - mdpi.com
Grignard reagent is one of the most popular materials in chemical and pharmaceutical reaction processes, and requires high quality with minimal adulteration. In this study, Raman …
Number of citations: 3 www.mdpi.com
M Busch, S Franke, C Rüster… - European journal of …, 2010 - Wiley Online Library
Eur J Clin Invest 2010; 40 (8): 742–755 Abstract Background Advanced glycation end‐products (AGEs) are increased in situations with hyperglycemia and oxidative stress such as …
Number of citations: 250 onlinelibrary.wiley.com
W Du, W Guo, H Zhang - papers.ssrn.com
Metal halide organic-inorganic hybrid perovskite is a kind of rapid development of semiconductors but its major development has been concentrated in lead-based perovskites. Here we …
Number of citations: 0 papers.ssrn.com
Z Hajizadeh, F Radinekiyan, R Eivazzadeh-Keihan… - Scientific Reports, 2020 - nature.com
Geopolymers as aluminosilicate inorganic polymers and eco-friendly building materials which can be used as substrate for different kinds of composite. In this research, according to the …
Number of citations: 43 www.nature.com

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